30-Fold Higher Carcinogenic Potency (RPF) vs. Benzo[a]pyrene Justifies Prioritization in Risk Assessment Studies
The parent compound dibenzo[def,p]chrysene (DBC) exhibits a relative potency factor (RPF) of 30 compared to the prototypical PAH carcinogen benzo[a]pyrene (BaP; RPF=1.0) in animal cancer models [1]. This RPF is derived from dose-response tumorigenicity data, with DBC (4 nmol) achieving 100% tumor incidence with latency <20 weeks under TPA promotion, while BaP (400 nmol) yielded multiplicity 4-fold lower than DBC [2]. DBC is classified as the most potent tumorigen among all identified PAHs [3].
| Evidence Dimension | Carcinogenic Relative Potency Factor (RPF) |
|---|---|
| Target Compound Data | RPF = 30 (DBC parent) |
| Comparator Or Baseline | Benzo[a]pyrene (BaP), RPF = 1.0 |
| Quantified Difference | 30-fold higher potency |
| Conditions | Animal cancer models (FVB/N mouse skin tumor initiation/promotion protocol) |
Why This Matters
This quantifies that DBC-related research demands the highest analytical sensitivity, justifying procurement of the deuterated standard for trace-level adduct detection in environmental and occupational exposure studies.
- [1] Madeen, E. P., et al. Human in Vivo Pharmacokinetics of [(14)C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry. Chem. Res. Toxicol. 2015, 29, 1641-1650. View Source
- [2] Siddens, L. K., Larkin, A., Krueger, S. K., et al. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicol. Appl. Pharmacol. 2012, 264 (3), 377-386. View Source
- [3] Sharma, A. K., et al. A Highly Abbreviated Synthesis of Dibenzo[def,p]chrysene and Its 12-Methoxy Derivative. J. Org. Chem. 2004, 69 (11), 3979-3982. View Source
